Dimethylarsinous acid

Catalog No.
S560297
CAS No.
55094-22-9
M.F
C2H7AsO
M. Wt
122 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylarsinous acid

CAS Number

55094-22-9

Product Name

Dimethylarsinous acid

IUPAC Name

dimethylarsinous acid

Molecular Formula

C2H7AsO

Molecular Weight

122 g/mol

InChI

InChI=1S/C2H7AsO/c1-3(2)4/h4H,1-2H3

InChI Key

VDEGQTCMQUFPFH-UHFFFAOYSA-N

SMILES

C[As](C)O

Synonyms

dimethylarsinite, dimethylarsinous acid

Canonical SMILES

C[As](C)O

Dimethylarsinous acid, also known as [as(CH3)2(OH)] or ME2ASOH, belongs to the class of organic compounds known as organoarsinous acids. These are as-hydrocarbyl compounds with the general formula R2As(OH), where R is an organic group. Dimethylarsinous acid is soluble (in water) and a very weakly acidic compound (based on its pKa).
Dimethylarsinous acid is a methylarsinous acid.

Environmental Studies

  • Arsenic Cycling

    Researchers use DMA to understand the biogeochemical cycling of arsenic in soil and aquatic ecosystems. Studies have shown how DMA acts as an intermediate product in the transformation of inorganic arsenic to organic forms and vice versa []. This helps assess the mobility and persistence of arsenic in the environment.

  • Contamination Source

    Investigations explore the potential of DMA as a source of inorganic arsenic contamination in water bodies. Its persistence in soil further contributes to this concern []. Understanding these factors helps develop strategies to mitigate arsenic contamination.

Biological Research

  • Substitute for Phosphate

    DMA can act as a substitute for phosphate in certain biological research applications. This is particularly useful when studying enzymes or cellular processes that phosphate might interfere with [].

  • Microbial Studies

    Researchers use DMA to investigate the mechanisms by which microbes interact with and transform arsenic compounds. This knowledge is crucial for understanding bioremediation potential and the role of microbes in arsenic cycling [].

Dimethylarsinous acid, with the chemical formula C2H7AsO\text{C}_2\text{H}_7\text{AsO}, is an organoarsenic compound that plays a significant role in the biotransformation of inorganic arsenic in biological systems. It is a derivative of dimethylarsinic acid and is characterized by its two methyl groups attached to the arsenic atom. This compound is notable for its potential toxicity and its involvement in various biochemical processes, particularly in mammals and bacteria, where it can be formed from the reduction of dimethylarsinic acid .

, including:

  • Oxidation: It can be oxidized to dimethylarsinic acid, a more stable form, particularly under alkaline or buffered conditions .
  • Reduction: Dimethylarsinous acid can also be reduced to other arsenic species, such as trimethylarsine and dimethylthioarsinic acid, which may have different toxicological profiles .
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the arsenic atom, which can interact with various nucleophiles .

These reactions are crucial for understanding the environmental and biological fate of arsenic compounds.

Dimethylarsinous acid exhibits significant biological activity, primarily related to its toxicity. It has been shown to influence cellular mechanisms and can be converted into more toxic forms within biological systems. The metabolic pathways involving this compound are complex and often involve enzymatic processes that can lead to the formation of reactive intermediates capable of causing cellular damage .

In mammals, dimethylarsinous acid can affect cellular signaling pathways and has been implicated in various health issues associated with arsenic exposure. Its interaction with glutathione and other thiol-containing compounds suggests a mechanism through which it may exert oxidative stress .

The synthesis of dimethylarsinous acid typically involves the reduction of dimethylarsinic acid using reducing agents such as hypophosphorous acid in acidic conditions. This method allows for the conversion of the more stable dimethylarsinic acid into its less stable counterpart, dimethylarsinous acid . Other synthetic methods may include:

  • Chemical Reduction: Utilizing metals or metal hydrides to facilitate the reduction process.
  • Biochemical Pathways: In biological systems, certain bacteria can reduce inorganic arsenic to form organoarsenic compounds, including dimethylarsinous acid .

Research on dimethylarsinous acid has focused on its interactions with various biological molecules. Notably, studies have shown that it interacts with glutathione, leading to potential oxidative stress within cells. Furthermore, its metabolic pathways indicate interactions with enzymes that facilitate its conversion into other arsenic species . These interactions are crucial for understanding how arsenic compounds affect health and environmental systems.

Dimethylarsinous acid shares similarities with several other organoarsenic compounds. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
Dimethylarsinic AcidC2H7AsO2\text{C}_2\text{H}_7\text{AsO}_2More stable than dimethylarsinous acid; commonly found in environmental samples.
TrimethylarsineC3H9As\text{C}_3\text{H}_9\text{As}A gas at room temperature; less toxic than other organoarsenic compounds but still poses risks.
Monomethylarsonic AcidC1H3AsO3\text{C}_1\text{H}_3\text{AsO}_3Intermediate form during arsenic metabolism; has distinct toxicological properties.
ArsenobetaineC5H12As\text{C}_5\text{H}_{12}\text{As}Found in marine organisms; considered less toxic due to its stability and excretion patterns.

Dimethylarsinous acid is unique due to its specific structural configuration and its role as a transitional compound in the metabolism of arsenic. Its reactivity and biological implications differentiate it from other organoarsenic species, making it a significant subject of study in environmental health science .

Dimethylarsinous acid is an organoarsenic compound with the molecular formula C₂H₇AsO [1]. The compound is characterized by a central arsenic atom bonded to two methyl groups and one hydroxyl group, representing a trivalent methylated arsenical [2]. The structural arrangement follows the general formula (CH₃)₂AsOH, where the arsenic atom maintains a pyramidal geometry typical of trivalent arsenic compounds [1] [3].

The molecular weight of dimethylarsinous acid is 122.00 grams per mole, with a monoisotopic mass of 121.971286 atomic mass units [2]. The compound is registered under the Chemical Abstracts Service number 55094-22-9 [3]. Alternative nomenclature includes dimethylarsinite and the abbreviated forms that shall not be used in this professional context [1] [2].

PropertyValueSource
Molecular FormulaC₂H₇AsOPubChem, ChemSpider [1] [2]
Molecular Weight (g/mol)122.00PubChem [1]
CAS Registry Number55094-22-9Multiple databases [2] [3]
Monoisotopic Mass121.971286ChemSpider [2]

Physical Properties

Appearance and State

The physical appearance of dimethylarsinous acid in its pure form has not been extensively documented in the available literature [3]. The compound exists as a liquid under standard conditions, contrasting with its pentavalent counterpart dimethylarsinic acid, which appears as white crystalline solids [8]. The compound's physical state is influenced by its molecular structure and intermolecular forces [3].

Melting and Boiling Points

The melting point of dimethylarsinous acid has not been definitively established in the current literature [3]. However, the boiling point has been reported as 115.7°C at 760 millimeters of mercury pressure [3]. The flash point of the compound is documented as 36.2°C, indicating its volatility characteristics [3].

Thermal PropertyValueConditions
Melting Point (°C)Not availableStandard pressure [3]
Boiling Point (°C)115.7760 mmHg [3]
Flash Point (°C)36.2Standard conditions [3]

Solubility Characteristics

Dimethylarsinous acid demonstrates solubility in aqueous media [10]. The compound's solubility characteristics are influenced by its ability to form hydrogen bonds through the hydroxyl group and its overall molecular polarity [10]. Unlike some organometallic compounds, dimethylarsinous acid readily dissolves in water, facilitating its detection in biological systems and environmental samples [10] [13].

Chemical Properties

Oxidation State of Arsenic in Dimethylarsinous Acid

The arsenic atom in dimethylarsinous acid exists in the plus three oxidation state [8]. This trivalent configuration distinguishes it from its pentavalent counterpart, dimethylarsinic acid, where arsenic maintains a plus five oxidation state [8]. The trivalent nature of arsenic in this compound significantly influences its chemical reactivity and biological behavior [14].

The electron configuration around the arsenic center involves three covalent bonds with carbon and oxygen atoms, leaving a lone pair of electrons on the arsenic atom [14]. This electronic arrangement contributes to the compound's pyramidal molecular geometry and its propensity for oxidation reactions [10] [14].

Acid-Base Characteristics

Dimethylarsinous acid exhibits weak acid properties, though specific acid dissociation constant values have not been extensively reported in the literature [10]. Nuclear magnetic resonance spectroscopic studies indicate that the compound remains undissociated at pH values of 6.0 and below [10]. The hydroxyl group attached to the arsenic center serves as the primary site for proton transfer reactions [10].

The compound's acid-base behavior is pH-dependent, with implications for its stability and reactivity in different chemical environments [10] [34]. The undissociated form predominates under mildly acidic to neutral conditions, while the degree of ionization may increase under more alkaline conditions [10].

Stability Under Various Conditions

The stability of dimethylarsinous acid is highly dependent on environmental conditions, particularly pH and temperature [10] [32] [33]. Research has demonstrated that the compound undergoes rapid oxidation to dimethylarsinic acid in aqueous solutions, with the reaction rate showing strong pH dependence [10] [34].

At pH 3.2 and a temperature of 24.3°C, the half-life of dimethylarsinous acid in aqueous solution is only 0.71 hours [10]. In contrast, at pH 6.0 under the same temperature conditions, the half-life extends to 1,050 hours, equivalent to 44 days [10]. This dramatic pH-dependent stability variation has significant implications for analytical procedures and environmental fate studies [10] [34].

Storage conditions also critically affect compound stability [32] [33]. When stored at minus 80°C, both dimethylarsinous acid and its methylated analog remain stable for weeks [32]. However, storage at 0°C results in oxidation beginning after one day [32]. In urine samples, complete oxidation occurs within one day at 4°C and within 17 hours at 25°C [33].

Storage ConditionHalf-lifeStability Assessment
pH 3.2, 24.3°C0.71 hoursHighly unstable [10]
pH 6.0, 24.3°C1,050 hours (44 days)Relatively stable [10]
Storage at -80°CStable for weeksVery stable [32]
Storage at 0°CBegins oxidation after 1 dayModerately unstable [32]
In urine at 4°CComplete oxidation within 1 dayVery unstable [33]
In urine at 25°CComplete oxidation within 17 hoursVery unstable [33]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides valuable insights into the molecular structure of dimethylarsinous acid [10] [26]. The methyl protons attached to the arsenic center exhibit a characteristic chemical shift at δ 1.33 parts per million in aqueous solution at 24.3°C [10]. This chemical shift remains unchanged across the pH range from 3.2 to 6.0, indicating the stability of the methyl-arsenic bonds under these conditions [10].

The nuclear magnetic resonance signal for dimethylarsinous acid can be distinguished from that of its oxidized counterpart, dimethylarsinic acid, whose methyl protons show pH-dependent chemical shifts ranging from δ 2.00 at pH 3.2 to δ 1.81 at pH 6.0 [10]. This spectroscopic distinction enables the monitoring of oxidation reactions and compound identification in complex mixtures [10].

Carbon-13 nuclear magnetic resonance spectroscopy data for dimethylarsinous acid remains limited in the available literature [27]. The technique requires specialized analytical approaches due to the presence of the arsenic atom and the compound's tendency toward oxidation [27] [31].

Nuclear Magnetic Resonance TypeChemical Shift/CharacteristicsConditions/Notes
¹H Nuclear Magnetic Resonance (Chemical Shift)δ 1.33 ppm (methyl protons)Aqueous solution, 24.3°C [10]
¹H Nuclear Magnetic Resonance (Methyl Groups)Characteristic methyl signalDistinct from oxidized form [10]
¹H Nuclear Magnetic Resonance (pH Dependence)Signal unchanged at δ 1.33 across pH 3.2-6.0pH-independent chemical shift [10]
¹³C Nuclear Magnetic ResonanceLimited data availableRequires specific analytical methods [27]

Mass Spectrometry

Mass spectrometric analysis of dimethylarsinous acid employs various ionization techniques and detection methods [17] [18] [23]. Electrospray ionization mass spectrometry enables molecular ion detection, providing molecular weight confirmation and structural information [18] [23]. The theoretical molecular ion peak appears at mass-to-charge ratio 122, corresponding to the molecular weight of the compound [1].

Hydride generation-cryotrapping-atomic absorption spectroscopy represents a specialized approach for oxidation state-specific analysis [32] [13]. This technique allows direct analysis of dimethylarsinous acid without chemical extraction or digestion procedures, making it particularly suitable for biological samples [32]. Liquid chromatography coupled with inductively coupled plasma mass spectrometry provides species-specific detection capabilities [37].

The development of tandem mass spectrometry methods involves adduct formation with citric acid, enabling simultaneous determination of various methylated arsenicals [18] [23]. Selected reaction monitoring protocols have been established for quantitative analysis in complex matrices [18].

Analytical MethodMass/Detection FeaturesApplication/Notes
Electrospray Ionization Mass SpectrometryMolecular ion detectionElectrospray ionization studies [18]
Hydride Generation-Cryotrapping-Atomic Absorption SpectroscopyOxidation state specificHydride generation method [32]
Liquid Chromatography-Inductively Coupled Plasma Mass SpectrometrySpecies-specific detectionLiquid chromatography coupled [37]
Direct AnalysisWithout extraction/digestionTissue and cell analysis [32]
Molecular Ionm/z 122 (theoretical)Based on molecular weight [1]

Vibrational Spectroscopy

Vibrational spectroscopic techniques provide information about molecular vibrations and functional group characteristics of dimethylarsinous acid [19] [21] [25]. Raman spectroscopy reveals fingerprint vibrational frequencies for arsenic-carbon and arsenic-oxygen bonds, which are essential for compound identification [19]. Density functional theory calculations using the B3LYP hybrid functional with the 6-311++G** basis set have been employed to predict Raman spectra of organoarsenicals, including dimethylarsinous acid [19].

Surface-enhanced Raman scattering techniques offer enhanced detection sensitivity and have potential applications in arsenic speciation studies [19]. The technique maintains the integrity of arsenic species while requiring minimal sample preparation [19]. Infrared spectroscopy provides complementary information about functional group vibrations, particularly the arsenic-oxygen stretching modes [21] [25].

Attenuated total internal reflectance Fourier transform infrared spectroscopy has been utilized to study the surface complexation behavior of related dimethylated arsenicals [21] [25]. The technique reveals distinct spectral components associated with inner-sphere and outer-sphere surface complexes [25]. Vibrational circular dichroism represents a specialized technique that provides limited but potentially valuable stereochemical information [20].

Spectroscopy TypeKey Vibrational Modes/BandsNotes/Applications
Raman SpectroscopyAs-C, As-O vibrationsFingerprint region analysis [19]
Infrared SpectroscopyAs-O stretchingFunctional group identification [21]
Surface-Enhanced Raman ScatteringAs-C, As-O, As-S fingerprint frequenciesEnhanced detection sensitivity [19]
Attenuated Total Internal Reflectance Fourier Transform InfraredSurface complexation featuresSurface interaction studies [25]
Vibrational Circular DichroismLimited data availableSpecialized technique [20]

Hydrolysis of Iododimethylarsine

The hydrolysis of iododimethylarsine represents the most commonly employed method for generating dimethylarsinous acid in laboratory settings [2]. This method involves the in situ generation of dimethylarsinous acid through the hydrolysis of iododimethylarsine in buffered aqueous solutions. The reaction proceeds under controlled conditions where iododimethylarsine is dissolved in buffered solutions, typically at room temperature [2].

The preparation of iododimethylarsine follows the method established by Burrows and Turner, which serves as the precursor for this synthesis route [2]. The hydrolysis reaction is carried out in deuterated water (D2O) buffer solutions with nominal pH values ranging from 3.2 to 6.0, prepared at 0.1 M concentration [2]. The process involves dissolving a small quantity of iododimethylarsine (typically 10 μL) in acetone-d6 before addition to the buffer solution [2].

This method offers several advantages including controlled reaction conditions, relatively simple procedure, and the ability to generate dimethylarsinous acid in situ for immediate use. The technique has been extensively validated through nuclear magnetic resonance spectroscopy studies, which demonstrate the pH-dependent nature of the oxidation process from dimethylarsinous acid to dimethylarsinic acid [2].

Reduction of Dimethylarsinic Acid

The reduction of dimethylarsinic acid to dimethylarsinous acid can be accomplished through multiple pathways, each with distinct characteristics and product outcomes. Two primary methods have been extensively studied, designated as Method A and Method B, which yield different products despite using the same starting material [3].

Method A employs sodium metabisulfite (Na2S2O5) combined with sodium thiosulfate (Na2S2O3) as the reducing system [3]. However, this method has been shown to produce dimethylarsinothioic acid (Me2As(S)OH) rather than authentic dimethylarsinous acid. The product exhibits the molecular formula C2H7OSAs and was characterized through high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) coupled with electrospray ionization mass spectrometry, revealing mass spectral data at m/z = 170 and 138 [3].

Method B utilizes potassium iodide (KI), sulfuric acid (H2SO4), and sulfur dioxide (SO2) as the reducing system [3]. This method successfully produces authentic dimethylarsinous acid and is considered the preferred approach for generating the genuine trivalent compound. The reduction process requires careful control of reaction conditions to ensure complete conversion while maintaining product stability [3].

Alternative Reduction Methods include the use of sodium borohydride (NaBH4) in aqueous solution, which provides a safer alternative for laboratory synthesis . The reaction typically involves dissolving dimethylarsinic acid in deionized water followed by careful addition of sodium borohydride under controlled conditions. This method offers advantages in terms of safety and ease of handling compared to more aggressive reducing systems.

The reduction can also be achieved using zinc or magnesium in the presence of hydrochloric acid, following traditional reduction protocols . The reaction proceeds according to the general equation: (CH3)2AsO2H + Zn + HCl → (CH3)2AsH + ZnCl2 + H2O. This method requires careful control of reaction stoichiometry and conditions to optimize yield and minimize side reactions.

Other Synthetic Pathways

Catalytic Reduction with Sulfur Dioxide: An alternative approach involves the reduction of dimethylarsinic acid using sulfur dioxide in the presence of hydrochloric acid and catalytic amounts of potassium iodide [5]. This method has been adapted from procedures originally developed for the preparation of other organoarsenic compounds and offers advantages in terms of reaction efficiency and product selectivity.

Biological Reduction Systems: Glutathione-dependent reduction represents a biologically relevant pathway for the formation of dimethylarsinous acid [6] [7]. This process involves the reduction of dimethylarsinic acid (DMAs(V)) to dimethylarsinous acid (DMAs(III)) in the presence of glutathione (GSH) and appropriate enzymatic systems. The reaction is catalyzed by glutathione S-transferase omega 1 (GSTO1) and related enzymes, occurring under physiological conditions at 37°C [6] [7].

Enzymatic Methylation Pathways: The biosynthesis of dimethylarsinous acid through enzymatic methylation represents a sophisticated alternative approach. The process involves arsenic (+3 oxidation state) methyltransferase (AS3MT) catalyzed reactions using S-adenosylmethionine as the methyl donor [8] [9]. This pathway proceeds through sequential methylation steps, ultimately producing dimethylarsinous acid as an intermediate in the overall biotransformation process.

Reduction with Hypophosphorous Acid: An older preparative method involves the reduction of dimethylarsinic acid using an excess of hypophosphorous acid in hydrochloric acid solution [10]. This method, while effective, requires careful handling of reagents and precise control of reaction conditions to achieve satisfactory yields.

Purification Techniques

The purification of dimethylarsinous acid presents unique challenges due to its high reactivity, instability, and toxic nature. Several techniques have been developed and optimized for the purification of this compound, each with specific advantages and limitations.

Vacuum Distillation represents one of the most effective purification methods for volatile organoarsenic compounds. The technique is particularly suitable for dimethylarsinous acid due to its relatively high vapor pressure compared to other arsenic compounds [11]. The distillation process must be conducted under carefully controlled conditions to prevent decomposition and oxidation of the product. Vacuum distillation allows for the separation of dimethylarsinous acid from less volatile impurities while maintaining product integrity.

Gas Chromatography serves both analytical and preparative purposes in the purification of dimethylarsinous acid. The technique provides high resolution separation capabilities, allowing for the isolation of highly pure dimethylarsinous acid from complex reaction mixtures . Specialized equipment and careful optimization of column conditions are required to achieve effective separation while preventing on-column decomposition of the thermally sensitive compound.

Liquid-Liquid Extraction has been successfully employed for the purification of dimethylarsinous acid, particularly in the context of extracting the compound from aqueous reaction mixtures [12]. The technique involves the selective extraction of dimethylarsinous acid into organic solvents such as diethyl ether. Multiple extraction steps are typically required to achieve adequate purification, and the choice of extraction solvent is critical to ensure both efficient extraction and product stability.

Solid Phase Extraction (SPE) techniques have been developed specifically for the purification of methylated arsenicals, including dimethylarsinous acid [12]. The method involves the use of specialized sorbent materials, such as C18 silica-based cartridges, which can selectively retain dimethylarsinous acid while allowing impurities to pass through. The compound is subsequently eluted using appropriate solvent systems, such as ammonium acetate solutions at controlled pH values.

Ion Exchange Chromatography provides an effective means of purifying dimethylarsinous acid based on its ionic properties. The technique is particularly useful for separating dimethylarsinous acid from other charged species in the reaction mixture. The success of ion exchange purification depends critically on pH control and the selection of appropriate ion exchange resins.

Size Exclusion Chromatography offers a gentle purification method that separates compounds based on molecular size rather than chemical interactions. This technique is particularly valuable for dimethylarsinous acid purification because it minimizes the risk of chemical degradation during the purification process. Sephadex-based gels have been successfully employed for this purpose [5].

Crystallization techniques can be employed to obtain dimethylarsinous acid in solid form, provided that appropriate conditions are maintained to prevent decomposition [12]. The crystallization process typically requires careful control of temperature, atmosphere, and solvent conditions to ensure product stability throughout the purification process.

Stability Considerations During Preparation

The stability of dimethylarsinous acid during preparation and storage represents a critical factor in successful synthesis and purification protocols. Multiple environmental and chemical factors influence the stability of this compound, requiring careful attention to experimental conditions.

pH Effects: The stability of dimethylarsinous acid is highly pH-dependent, with optimal stability observed under slightly alkaline conditions (pH 7-8) [2]. Acidic conditions promote hydrolysis and decomposition reactions, leading to rapid loss of the desired product. The rate of oxidation of dimethylarsinous acid to dimethylarsinic acid has been shown to be pH-dependent, with lower pH values accelerating the oxidation process [2].

Temperature Considerations: Temperature control is essential for maintaining dimethylarsinous acid stability during preparation and storage. Optimal stability is achieved at reduced temperatures (4°C), while elevated temperatures significantly accelerate oxidation and decomposition reactions [13]. Storage at room temperature or higher results in rapid degradation of the compound, making refrigerated storage essential for maintaining product integrity.

Oxygen Sensitivity: Dimethylarsinous acid exhibits extreme sensitivity to oxygen exposure, undergoing rapid oxidation to dimethylarsinic acid upon contact with air [13]. This oxidation process is non-enzymatic and proceeds rapidly under ambient conditions. To prevent oxidation, all preparation and storage procedures must be conducted under inert atmosphere conditions, typically using nitrogen or argon gas.

Light Sensitivity: The compound demonstrates susceptibility to photochemical degradation when exposed to light. All preparation and storage procedures should be conducted under dark conditions or using amber glassware to minimize photochemical decomposition [13].

Atmospheric Requirements: Successful preparation and storage of dimethylarsinous acid requires the maintenance of inert atmospheric conditions throughout all procedures. Nitrogen or argon atmospheres are typically employed to prevent oxidation and maintain product stability [12] [13]. The use of inert atmosphere glove boxes has proven particularly effective for handling and storing dimethylarsinous acid.

Concentration Effects: The stability of dimethylarsinous acid is inversely related to its concentration, with dilute solutions demonstrating greater stability than concentrated preparations [13]. This concentration-dependent stability behavior necessitates careful consideration of working concentrations during preparation and storage.

Reducing Agent Requirements: The presence of reducing agents such as glutathione (GSH) and dithiothreitol (DTT) significantly enhances the stability of dimethylarsinous acid during preparation and storage [13]. These compounds help prevent oxidation and maintain the trivalent oxidation state of arsenic. The incorporation of reducing agents into buffer systems and storage solutions is essential for maintaining product stability.

Storage Duration: Dimethylarsinous acid exhibits limited stability over extended storage periods, with gradual decomposition occurring even under optimal conditions [13]. Short-term storage is preferred, and fresh preparation of the compound is recommended whenever possible to ensure maximum activity and purity.

Industrial Production Methods

The industrial production of dimethylarsinous acid faces significant challenges related to safety, economics, and technical feasibility. Currently, production remains limited to laboratory-scale operations, with no established large-scale industrial manufacturing processes.

Current Production Status: Industrial production of dimethylarsinous acid is presently confined to research-scale operations due to several limiting factors. The compound is typically prepared in specialized research facilities using controlled laboratory conditions rather than through conventional industrial manufacturing processes . The high toxicity and instability of the compound necessitate extensive safety protocols and specialized handling equipment.

Process Scaling Challenges: The scaling up of synthesis reactions from laboratory to industrial scale presents significant technical challenges. The highly reactive nature of dimethylarsinous acid and its sensitivity to environmental conditions make process control critical. Traditional industrial scaling approaches may not be directly applicable due to the unique handling requirements of this compound.

Safety and Environmental Considerations: Industrial production of dimethylarsinous acid would require extensive safety protocols due to the high toxicity of both the starting materials and the product. Specialized containment systems, waste management protocols, and worker protection measures would be essential. The environmental impact of potential releases and waste products must be carefully managed through appropriate treatment and disposal systems.

Quality Control Requirements: Industrial production would necessitate sophisticated analytical capabilities for quality control and product characterization. High-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) systems would be required for routine analysis and quality assurance . The development of rapid, reliable analytical methods suitable for industrial monitoring represents an ongoing challenge.

Economic Factors: The limited commercial demand for dimethylarsinous acid affects the economic viability of large-scale production. The compound is primarily used in research applications, limiting the market size and economic incentives for industrial production. The high costs associated with safety measures, specialized equipment, and regulatory compliance further impact economic considerations.

Regulatory Compliance: Industrial production would require compliance with extensive regulatory frameworks governing the manufacture, handling, and distribution of toxic substances. The regulatory requirements for organoarsenic compounds are particularly stringent, requiring comprehensive documentation and safety assessments.

Technological Solutions: Potential approaches to industrial production include the development of continuous flow processes that minimize inventory and exposure risks. Automated handling systems could reduce worker exposure while improving process control and reproducibility. In-line monitoring systems would enable real-time quality control and process optimization.

Waste Management: Industrial production would generate hazardous waste streams requiring specialized treatment and disposal. The development of effective waste treatment technologies and protocols would be essential for environmentally responsible production. Recovery and recycling of arsenic-containing materials could help minimize waste generation and improve economic viability.

Future Prospects: The future of industrial production depends on the development of safer, more efficient synthesis methods and the emergence of larger-scale commercial applications. Research into alternative synthetic pathways and improved process control technologies may eventually enable commercial-scale production. The growth of research applications in environmental science and toxicology could provide the market drivers necessary for industrial development.

MethodSubstrateReagentsConditionsMain ProductYield Considerations
Hydrolysis of IododimethylarsineIododimethylarsineBuffer solutionspH 3.2-6.0, room temperatureDimethylarsinous acidHigh conversion efficiency
Reduction Method ADimethylarsinic acidNa₂S₂O₅ + Na₂S₂O₃Controlled conditionsDimethylarsinothioic acidProduces wrong product
Reduction Method BDimethylarsinic acidKI + H₂SO₄ + SO₂Controlled conditionsDimethylarsinous acidAuthentic product formation
Sodium Borohydride ReductionDimethylarsinic acidNaBH₄Aqueous solutionDimethylarsinous acidSafe, effective method
Enzymatic ReductionDimethylarsinic acidAS3MT + GSH + SAM37°C, physiological pHDimethylarsinous acidBiologically relevant
Purification TechniquePrincipleAdvantagesLimitationsOptimal Conditions
Vacuum DistillationVolatility differencesHigh purity achievableRequires volatile compoundsReduced pressure, controlled temperature
Gas ChromatographyPartition coefficientsHigh resolutionThermal decomposition riskOptimized column conditions
Liquid-Liquid ExtractionSolubility differencesSimple procedureMultiple extractions neededAppropriate solvent selection
Solid Phase ExtractionSelective retentionClean separationColumn-dependentProper sorbent selection
Ion ExchangeCharge-based separationSelective for ionic speciespH sensitiveControlled pH conditions
Stability FactorOptimal RangeDegradation MechanismProtective Measures
pH7.0-8.0Hydrolysis at low pHBuffer maintenance
Temperature4°COxidation at elevated temperaturesRefrigerated storage
Oxygen<1 ppmRapid oxidation to As(V)Inert atmosphere
LightDark conditionsPhotochemical decompositionLight protection
Concentration<1 mMConcentration-dependent instabilityDilute solutions
Reducing AgentsGSH, DTT presentOxidation without reductantsAdd stabilizers

Physical Description

Solid

Other CAS

55094-22-9

Wikipedia

Dimethylarsinous acid

Dates

Last modified: 02-18-2024

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